Reduced Substrate Inhibition of AAC(6')IV by Garosamine Group Aminoglycosides Compared to Glucosamine Analogs
The aminoglycoside-modifying enzyme AAC(6')IV from Staphylococcus epidermidis RYC 13036 exhibits distinct kinetic behavior depending on the aminosugar moiety. Acetylation of glucosamine group antibiotics (tobramycin, amikacin) was highly susceptible to substrate inhibition, which increased with pH, whereas garosamine group compounds (gentamicin, netilmicin) showed limited substrate inhibition over a wide pH range [1].
| Evidence Dimension | Substrate inhibition of AAC(6')IV enzyme |
|---|---|
| Target Compound Data | Garosamine group (gentamicin, netilmicin): Limited substrate inhibition across a wide pH range |
| Comparator Or Baseline | Glucosamine group (tobramycin, amikacin): High susceptibility to substrate inhibition, increasing with pH |
| Quantified Difference | Qualitative difference in kinetic behavior; specific kinetic constants (Km, Vmax) reported to differ significantly depending on substrate class [1] |
| Conditions | Enzyme assay using AAC(6')IV from clinical strain S. epidermidis RYC 13036; pH range investigated |
Why This Matters
This kinetic difference correlates with MIC values against resistant strains, providing a mechanistic basis for selecting garosamine-containing aminoglycosides in specific resistance contexts.
- [1] Culebras, E., Martínez, J. L., Baquero, F., & Pérez-Díaz, J. C. (1996). pH modulation of aminoglycoside resistance in Staphylococcus epidermidis harbouring 6'-N-aminoglycoside acetyltransferase. Journal of Antimicrobial Chemotherapy, 37(5), 881-889. View Source
